molecular formula C11H12N2O2 B169407 ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 172648-34-9

ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B169407
CAS No.: 172648-34-9
M. Wt: 204.22 g/mol
InChI Key: VOCKAUPXLITUMG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This reaction leads to the formation of the desired pyrrolopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the ethyl ester group.

    2-methyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with a methyl group at the 2-position instead of the carboxylate ester.

Uniqueness

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity. This functional group can be modified to create a variety of derivatives with potentially enhanced properties .

Biological Activity

Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 17288-32-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • Structure : The compound features a pyrrole ring fused with a pyridine moiety, characteristic of many biologically active nitrogen heterocycles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A comparative analysis showed that related compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Organism
This compound12.5Staphylococcus aureus
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate6.25Escherichia coli

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in antibacterial therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study on the inhibition of CAMKK2 (a kinase involved in cancer metabolism) revealed that derivatives of pyrrole compounds could effectively reduce cell proliferation in prostate and breast cancer models.

Cell LineIC50 (nM)Mechanism
HeLa (cervical cancer)50Induction of apoptosis
MCF7 (breast cancer)30Cell cycle arrest

The effectiveness of this compound in these assays indicates its potential as a lead compound for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : The compound acts as an inhibitor of CAMKK2, which plays a critical role in metabolic regulation and cancer cell survival.
  • DNA Interaction : Some studies suggest that pyrrole derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrrole derivatives against clinical isolates. This compound was among the compounds tested, showing significant activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications to enhance potency and reduce resistance .

Research on Anticancer Effects

In another research project focused on breast cancer treatment, this compound was tested alongside other known chemotherapeutics. The results indicated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing drugs when used in combination therapy .

Properties

IUPAC Name

ethyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-8-5-4-6-12-10(8)13(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCKAUPXLITUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632692
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172648-34-9
Record name Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 994 mg of ethyl 3-t-butyldimethyl-silyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate (prepared as described in Preparation 79) and 393 mg of 1,5-diazabicyclo[4.3.0]non-5-ene in 5 ml of dimethylformamide was stirred at 150° C. for 5 hours. At the end of this time, the reaction mixture was poured into a saturated aqueous solution of amnmonium chloride, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of hexane and ethyl acetate in ratios ranging from 9:1 to 5:1 by volume as the eluent, to give 150 mg of the title compound having Rf=0.40 (on silica gel thin layer chromatography using a 3:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Name
ethyl 3-t-butyldimethyl-silyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 994 mg of ethyl 3-t-butyldimethylsilyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate (prepared as described in Preparation 79) and 393 mg of 1,5-diazabicyclo[4.3.0]non-5-ene in 5 ml of dimethylformamide was stirred at 150° C. for 5 hours. At the end of this time, the reaction mixture was poured into a saturated aqueous solution of ammonium chloride, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of hexane and ethyl acetate in ratios ranging from 9:1 to 5:1 by volume as the eluent, to give 150 mg of the title compound having Rf=0.40 (on silica gel thin layer chromatography using a 3:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Name
ethyl 3-t-butyldimethylsilyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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